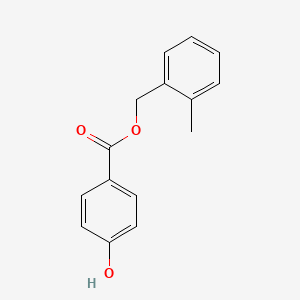phosphanium chloride CAS No. 83300-00-9](/img/structure/B14416884.png)
[3-(Dimethylamino)propyl](triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)propylphosphanium chloride is a quaternary ammonium salt with the molecular formula C23H27ClNP. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a versatile reagent used in various chemical reactions and has significant importance in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propylphosphanium chloride typically involves the reaction of triphenylphosphine with 3-(dimethylamino)propyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethylamino)propylphosphanium chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-(Dimethylamino)propylphosphanium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
The common reagents used with 3-(Dimethylamino)propylphosphanium chloride include strong bases like sodium hydride or potassium tert-butoxide, which facilitate the formation of the ylide intermediate in Wittig reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Major Products Formed
The major products formed from reactions involving 3-(Dimethylamino)propylphosphanium chloride depend on the specific reaction type. In Wittig reactions, the primary products are alkenes. In substitution reactions, the products vary based on the nucleophile used.
科学的研究の応用
3-(Dimethylamino)propylphosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It has applications in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-(Dimethylamino)propylphosphanium chloride involves the formation of a phosphonium ylide intermediate. This intermediate is highly reactive and can undergo nucleophilic addition to carbonyl compounds, leading to the formation of alkenes in Wittig reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
3-(Dimethylamino)propylphosphanium bromide: Similar in structure but with a bromide ion instead of chloride.
3-(Dimethylamino)propylphosphanium iodide: Similar in structure but with an iodide ion instead of chloride.
Uniqueness
The uniqueness of 3-(Dimethylamino)propylphosphanium chloride lies in its specific reactivity and applications in organic synthesis. Compared to its bromide and iodide counterparts, the chloride variant may offer different reactivity and solubility properties, making it suitable for specific reactions and conditions.
特性
CAS番号 |
83300-00-9 |
|---|---|
分子式 |
C23H27ClNP |
分子量 |
383.9 g/mol |
IUPAC名 |
3-(dimethylamino)propyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H27NP.ClH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
SSLURIRZNIDSSG-UHFFFAOYSA-M |
正規SMILES |
CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


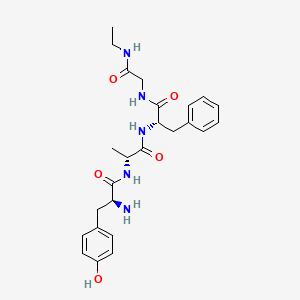
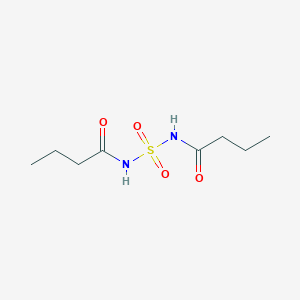
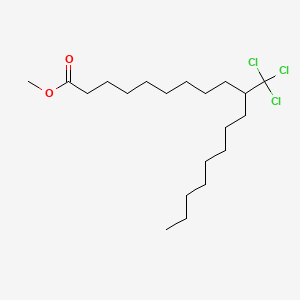

![1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416825.png)
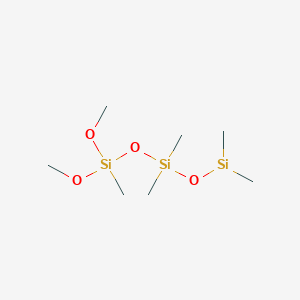

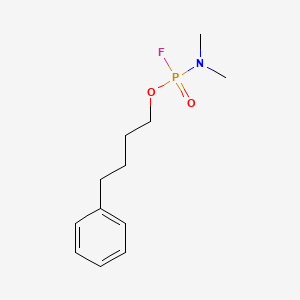
![2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol](/img/structure/B14416837.png)
![N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine](/img/structure/B14416848.png)
![Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)-](/img/structure/B14416851.png)
![2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL](/img/structure/B14416861.png)
